IKZF2 Degradation Potency
A novel isoindolinone glutarimide-based molecular glue degrader (Compound 55) achieved >90% Dmax for IKZF2 degradation in Jurkat cells, outperforming clinical benchmarks DKY709 and PVTX-405. While this specific compound differs from the target compound by its conjugated target ligand, the glutarimide-isoindolinone core represents the identical CRBN-binding pharmacophore present in Glutarimide-Isoindolinone-NH-PEG3-COOH [1].
| Evidence Dimension | IKZF2 degradation efficiency (Dmax) |
|---|---|
| Target Compound Data | Glutarimide-isoindolinone scaffold-based degrader: >90% Dmax [1] |
| Comparator Or Baseline | DKY709 and PVTX-405 (clinical-stage IKZF2 degraders); quantitative Dmax values not publicly disclosed but reported as outperformed by Compound 55 [1] |
| Quantified Difference | Compound 55 demonstrated superior IKZF2 degradation efficiency versus DKY709 and PVTX-405; exact fold-difference not reported in public domain [1] |
| Conditions | Jurkat cell line; Dmax measured by flow cytometry quantification of IKZF2 protein levels following 1 μM compound treatment [1] |
Why This Matters
This demonstrates that the glutarimide-isoindolinone scaffold itself provides a CRBN-binding core capable of achieving superior degradation efficiency compared to clinical-stage degraders, supporting selection of this scaffold-based building block for PROTAC development programs.
- [1] Zhang X, Dhruv H, Deng Q, et al. Discovery of a Novel Series of iso-Indolinone-Based Glutarimides as Highly Efficacious and Selective IKZF2 Molecular Glue Degraders. J Med Chem. 2025. doi:10.1021/acs.jmedchem.5c00668. View Source
